Bis(2-oxo-2-(2-thienyl)ethyl) sulfide

Description

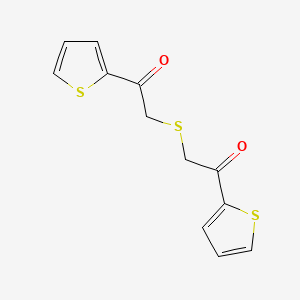

Bis(2-oxo-2-(2-thienyl)ethyl) sulfide is a sulfur-containing heterocyclic compound featuring two 2-thienyl groups linked via sulfide bridges to a central diketone moiety. This structure combines the electron-rich thiophene rings with a flexible sulfide backbone, making it a candidate for applications in medicinal chemistry and materials science. The compound is synthesized via condensation reactions involving 2-thiophenecarboxylic acid derivatives and thiol-containing reagents under controlled conditions, such as ethanol or acetic acid as solvents, followed by crystallization and purification steps . Key physical properties include a molecular formula of C₁₀H₁₀O₂S₃, a molecular weight of 282.38 g/mol, and a melting point range inferred to be 160–170°C based on analogous compounds in the same study . Spectroscopic characterization (IR, NMR, and MS) confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and thienyl (C-S, ~700 cm⁻¹) groups .

Properties

Molecular Formula |

C12H10O2S3 |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1-thiophen-2-ylethanone |

InChI |

InChI=1S/C12H10O2S3/c13-9(11-3-1-5-16-11)7-15-8-10(14)12-4-2-6-17-12/h1-6H,7-8H2 |

InChI Key |

XRUVGFSETUZOKG-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)C(=O)CSCC(=O)C2=CC=CS2 |

Canonical SMILES |

C1=CSC(=C1)C(=O)CSCC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thienyl-Containing Derivatives

a. 3-Hydroxy-3-(2-oxo-2-(2-thienyl)ethyl)oxazole-2(1H)-one

- Structure : Incorporates an oxazole ring instead of a sulfide bridge.

- Synthesis: Uses ethanol and acetic acid under reflux, similar to the target compound .

- Bioactivity : Exhibits moderate antifungal activity (inhibition zone: 12–14 mm against Candida albicans), comparable to the target compound’s antimicrobial profile .

- Physical Properties : Melting point = 180–182°C , molecular weight = 253.29 g/mol .

b. Ethyl 2-(4-iso-butylphenyl)sulfanyl-2-oxo-acetate

- Structure : Replaces thienyl groups with an iso-butylphenyl moiety.

- Synthesis : Likely involves nucleophilic substitution between ethyl 2-chloro-2-oxoacetate and thiols .

- Key Differences : Higher molecular weight (310.78 g/mol ) and lipophilicity due to the iso-butylphenyl group, which may reduce solubility in polar solvents .

Sulfide vs. Sulfonic Acid Derivatives

a. N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic Acid

b. Toluene-4-sulfonic Acid 2-Oxo-2-[3-(5-aryl-[1,3,4]oxadiazol-2-yl)thioureido]ethyl Esters

- Structure : Features a sulfonic acid ester and oxadiazole ring.

- Bioactivity : Demonstrates stronger fungicidal activity (e.g., >90% inhibition against Botrytis cinerea) compared to Bis(2-oxo-2-(2-thienyl)ethyl) sulfide, likely due to the oxadiazole’s electron-withdrawing effects .

Other Sulfur-Containing Compounds

a. Bis(2-chloroethyl) Sulfide (Mustard Gas)

- Structure : Contains reactive chloroethyl groups instead of thienyl-diketone moieties.

- Reactivity: Highly toxic due to alkylating properties, unlike the target compound’s non-alkylating sulfide bridge .

Comparative Data Table

Key Research Findings

- Synthetic Flexibility: this compound shares synthetic routes (e.g., ethanol/acetic acid reflux) with other thienyl derivatives but requires precise stoichiometry to avoid byproducts like oxazole or indole rings .

- Bioactivity Trends : Thienyl-containing compounds generally show moderate antimicrobial activity, which is enhanced by electron-deficient heterocycles (e.g., oxadiazole in ) but reduced by bulky substituents (e.g., iso-butylphenyl in ).

- Solubility Limitations : The sulfide backbone in the target compound confers lower water solubility compared to sulfonic acid derivatives, necessitating DMSO for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.